3-[(3-methyl-1H-pyrazol-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-{[(3-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring, a bicyclic oxabicycloheptane structure, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, which can be synthesized from hydrazines and 1,3-diketones under acidic or basic conditions . The oxabicycloheptane structure can be introduced through a Diels-Alder reaction involving a suitable diene and dienophile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{[(3-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
Scientific Research Applications
3-{[(3-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[(3-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity and affecting various biochemical pathways . The compound’s structure allows it to interact with proteins and nucleic acids, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-{[(3-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID: Unique due to its combination of a pyrazole ring and oxabicycloheptane structure.
3-{[(3-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID: Similar compounds include other pyrazole derivatives and bicyclic compounds with different functional groups.
Uniqueness
The uniqueness of 3-{[(3-METHYL-1H-PYRAZOL-4-YL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID lies in its structural complexity and versatility in undergoing various chemical reactions.
Properties
Molecular Formula |
C12H15N3O4 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
3-[(5-methyl-1H-pyrazol-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C12H15N3O4/c1-5-6(4-13-15-5)14-11(16)9-7-2-3-8(19-7)10(9)12(17)18/h4,7-10H,2-3H2,1H3,(H,13,15)(H,14,16)(H,17,18) |
InChI Key |
VFEPIDIOIQLIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)NC(=O)C2C3CCC(C2C(=O)O)O3 |
Origin of Product |
United States |
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